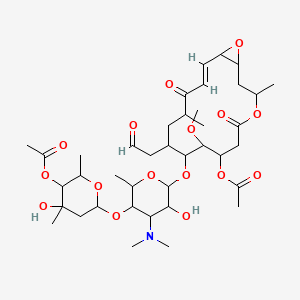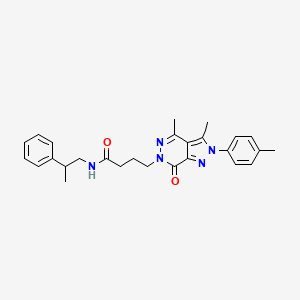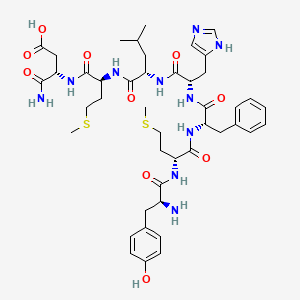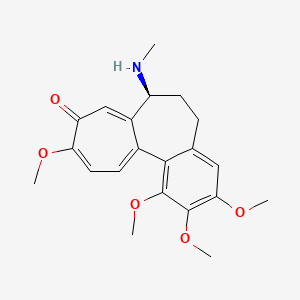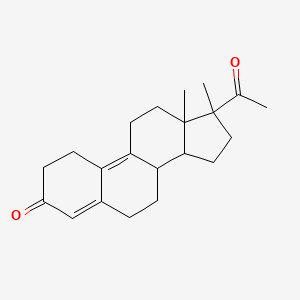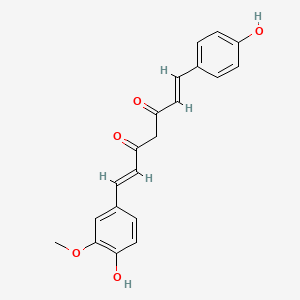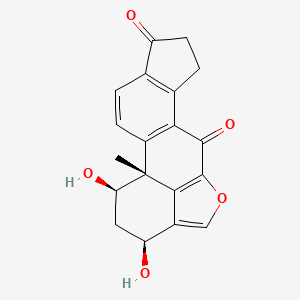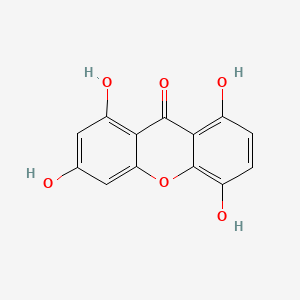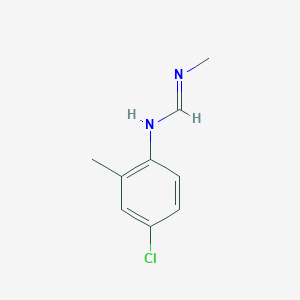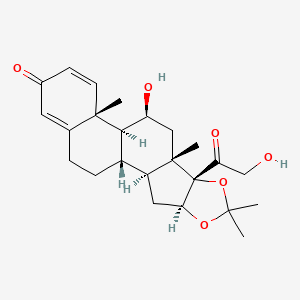
Désonide
Vue d'ensemble
Description
Le désonide est un corticostéroïde synthétique non fluoré disponible depuis les années 1970. Il est principalement utilisé comme anti-inflammatoire topique de faible puissance pour traiter diverses affections cutanées, notamment la dermatite atopique, la dermatite séborrhéique, la dermatite de contact et le psoriasis . Le this compound est connu pour son profil de sécurité relativement bon et est disponible sous diverses formes telles que les crèmes, les pommades, les lotions et les mousses .
Applications De Recherche Scientifique
Desonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of corticosteroids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in dermatology to treat inflammatory skin conditions. .
Industry: Utilized in the development of topical formulations and transdermal delivery systems
Mécanisme D'action
Target of Action
Desonide, a synthetic nonfluorinated corticosteroid, primarily targets cytosolic glucocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation.
Mode of Action
Desonide interacts with its targets by binding to the cytosolic glucocorticoid receptors . This binding forms a complex that migrates to the nucleus and binds to genetic elements on the DNA . This interaction activates and represses various genes, leading to changes in the cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by desonide involves the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . Lipocortins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . Arachidonic acid is released from membrane phospholipids by phospholipase A2 .
Pharmacokinetics
The extent of percutaneous absorption of topical corticosteroids like desonide is determined by many factors, including the vehicle and the integrity of the epidermal barrier . Inflammation and/or other disease processes in the skin may increase percutaneous absorption . Studies performed with Desonide indicate that it is in the low range of potency as compared with other topical corticosteroids .
Result of Action
The result of desonide’s action is primarily the relief of the inflammatory and pruritic manifestations of corticosteroid responsive dermatoses . It exhibits anti-inflammatory , antipruritic , and vasoconstrictive properties . These properties help reduce redness, swelling, itching, and discomfort of various skin conditions .
Action Environment
The action, efficacy, and stability of desonide can be influenced by various environmental factors. For instance, the presence of an infection or open wound in the treatment area can affect the action of desonide . Additionally, systemic absorption of topical corticosteroids can produce adverse effects . Indication of Cushing’s syndrome, hyperglycemia, and glycosuria have been observed in some patients receiving treatment . After stopping treatment, reversible hypothalamic-pituitary-adrenal (HPA) axis suppression with the potential for glucocorticosteroid insufficiency is possible .
Analyse Biochimique
Biochemical Properties
Desonide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to cytosolic glucocorticoid receptors, forming a complex that migrates to the nucleus and binds to genetic elements on the DNA. This interaction activates and represses various genes, leading to its anti-inflammatory and antipruritic effects .
Cellular Effects
Desonide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Desonide’s binding to glucocorticoid receptors leads to the activation and repression of genes involved in inflammatory responses. This results in reduced production of pro-inflammatory cytokines and mediators, thereby decreasing inflammation and pruritus . Additionally, desonide can impact cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of desonide involves its binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus, where it binds to specific genetic elements on the DNA. This binding activates and represses various genes, leading to the anti-inflammatory and antipruritic effects of desonide . The drug also induces the production of lipocortins, which inhibit the release of arachidonic acid and subsequently reduce the production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desonide can change over time. Desonide is generally stable when stored properly, but its efficacy can decrease if exposed to extreme temperatures or light. Long-term use of desonide in in vitro or in vivo studies has shown that it can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, which may result in glucocorticosteroid insufficiency after discontinuation . Additionally, prolonged use can lead to skin thinning and other adverse effects .
Dosage Effects in Animal Models
The effects of desonide vary with different dosages in animal models. At low doses, desonide effectively reduces inflammation and pruritus without significant adverse effects. At high doses, desonide can cause toxic effects, including skin thinning, adrenal suppression, and systemic absorption leading to glucocorticosteroid insufficiency . Threshold effects have been observed, where the therapeutic benefits plateau at higher doses, and adverse effects become more prominent .
Metabolic Pathways
Desonide is involved in various metabolic pathways, primarily through its interaction with glucocorticoid receptors. The drug induces the production of lipocortins, which inhibit phospholipase A2 and reduce the release of arachidonic acid . This inhibition decreases the production of prostaglandins and leukotrienes, key mediators of inflammation . Desonide’s metabolism can be influenced by other drugs, such as viloxazine and voriconazole, which can alter its serum concentration .
Transport and Distribution
Desonide is transported and distributed within cells and tissues through its binding to glucocorticoid receptors. Once bound, the desonide-receptor complex migrates to the nucleus, where it exerts its effects on gene expression . The drug’s distribution can be influenced by the formulation used, with creams and ointments providing localized effects, while foams and lotions may have broader distribution .
Subcellular Localization
Desonide’s subcellular localization is primarily within the cytosol and nucleus. The drug binds to cytosolic glucocorticoid receptors, forming a complex that migrates to the nucleus . This nuclear localization is essential for desonide’s ability to modulate gene expression and exert its anti-inflammatory effects . Post-translational modifications and targeting signals may also play a role in directing desonide to specific cellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le désonide est synthétisé par une série de réactions chimiques à partir de la prednisolone. Les étapes clés impliquent la formation d'un cétal cyclique et des réactions d'hydroxylation subséquentes. La voie de synthèse comprend généralement les étapes suivantes :
Formation de cétal cyclique : La prednisolone est mise en réaction avec de l'acétone en présence d'un catalyseur acide pour former un cétal cyclique.
Méthodes de production industrielle : La production industrielle de this compound implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le processus comprend :
Optimisation de la réaction : Contrôle de la température, du pH et du temps de réaction pour maximiser la formation du produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions : Le désonide subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des cétones et des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés alcooliques correspondants.
Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés, les cétones et les corticostéroïdes substitués .
4. Applications de recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la réactivité et la stabilité des corticostéroïdes.
Biologie : Investigated for its effects on cellular processes and gene expression.
Médecine : Extensively used in dermatology to treat inflammatory skin conditions. .
Industrie : Utilisé dans le développement de formulations topiques et de systèmes d'administration transdermique
5. Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs cytosoliques des glucocorticoïdes. Ce complexe migre ensuite vers le noyau et se lie à des éléments génétiques spécifiques sur l'ADN, conduisant à l'activation ou à la répression de divers gènes. Cela entraîne des effets anti-inflammatoires, antiprurigineux et vasoconstricteurs .
Composés similaires :
Hydrocortisone : Un autre corticostéroïde de faible puissance utilisé pour des affections dermatologiques similaires.
Clobétasol : Un corticostéroïde de forte puissance utilisé pour les affections inflammatoires plus graves.
Bêtaméthasone : Un corticostéroïde de puissance moyenne à élevée ayant une gamme d'applications plus large.
Comparaison :
Puissance : Le this compound est un corticostéroïde de faible puissance, ce qui le rend adapté aux affections légères à modérées, tandis que le clobétasol et la bêtaméthasone sont utilisés pour les affections plus graves
Profil de sécurité : Le this compound a un profil de sécurité relativement bon avec moins d'effets secondaires par rapport aux corticostéroïdes de puissance plus élevée
Formulations : Le this compound est disponible en diverses formulations, y compris les crèmes, les pommades et les mousses, offrant une flexibilité dans les options de traitement
Le this compound se distingue par son équilibre entre efficacité et sécurité, ce qui en fait un choix privilégié pour le traitement des affections cutanées inflammatoires légères à modérées.
Comparaison Avec Des Composés Similaires
Hydrocortisone: Another low-potency corticosteroid used for similar dermatological conditions.
Clobetasol: A high-potency corticosteroid used for more severe inflammatory conditions.
Betamethasone: A medium to high-potency corticosteroid with a broader range of applications.
Comparison:
Potency: Desonide is a low-potency corticosteroid, making it suitable for mild to moderate conditions, whereas clobetasol and betamethasone are used for more severe conditions
Safety Profile: Desonide has a relatively good safety profile with fewer side effects compared to higher potency corticosteroids
Formulations: Desonide is available in various formulations, including creams, ointments, and foams, providing flexibility in treatment options
Desonide stands out due to its balance of efficacy and safety, making it a preferred choice for treating mild to moderate inflammatory skin conditions.
Propriétés
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGKWQHBNHJJPZ-LECWWXJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046756 | |
| Record name | Desonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 5.94e-02 g/L | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other topical corticosteroids, desonide has anti-inflammatory, antipruritic and vasoconstrictive properties. The drug binds to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to genetic elements on the DNA. This activates and represses various genes. However corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
638-94-8 | |
| Record name | Desonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desonide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J280872D1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
257-260, 274 °C | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





